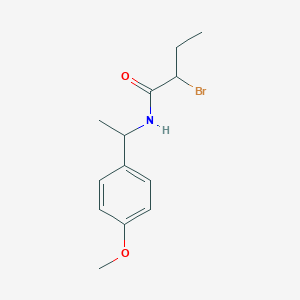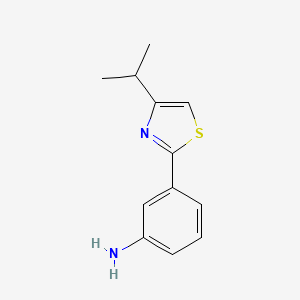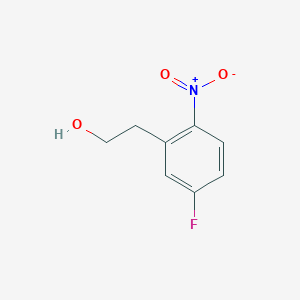
2-(5-Fluoro-2-nitrophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-2-nitrophenyl)ethan-1-ol is an organic compound that features a fluorine and nitro group attached to a phenyl ring, with an ethan-1-ol substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol typically involves the nitration of a fluorinated aromatic compound followed by reduction and subsequent functional group transformations. One common method involves the nitration of 5-fluoro-2-nitrobenzene, followed by reduction to the corresponding amine, and then conversion to the ethan-1-ol derivative through a series of reactions involving intermediates such as aldehydes or ketones .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-nitrophenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(5-fluoro-2-nitrophenyl)ethanal or 2-(5-fluoro-2-nitrophenyl)ethanoic acid.
Reduction: Formation of 2-(5-fluoro-2-aminophenyl)ethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Fluoro-2-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-nitrophenyl)ethan-1-ol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The fluorine atom can influence the compound’s lipophilicity and binding affinity to biological targets, thereby affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Fluoro-2-nitrophenyl)ethan-1-amine
- 2-(5-Fluoro-2-nitrophenyl)ethanoic acid
- 2-(5-Fluoro-2-nitrophenyl)ethanal
Uniqueness
The fluorine atom also imparts unique electronic properties that can influence the compound’s reactivity and biological activity .
Properties
Molecular Formula |
C8H8FNO3 |
|---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
2-(5-fluoro-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8FNO3/c9-7-1-2-8(10(12)13)6(5-7)3-4-11/h1-2,5,11H,3-4H2 |
InChI Key |
IWYPFNMWENUZJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


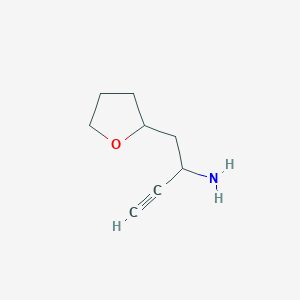
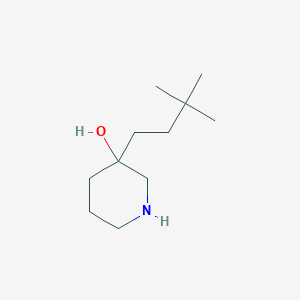
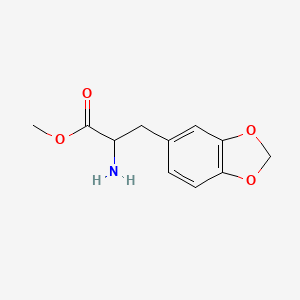
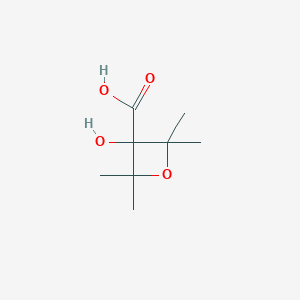
![1-[3-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13574870.png)
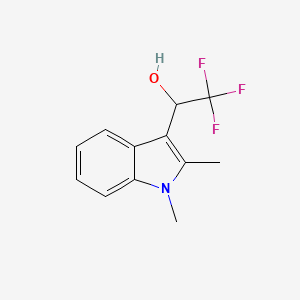
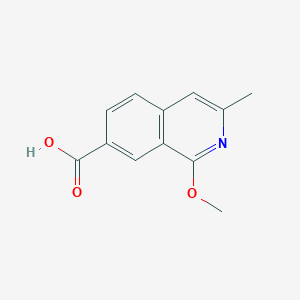
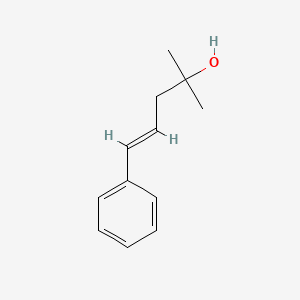
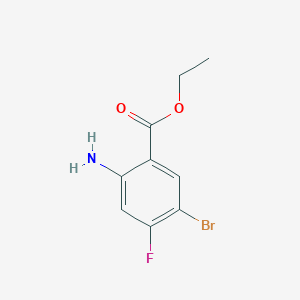
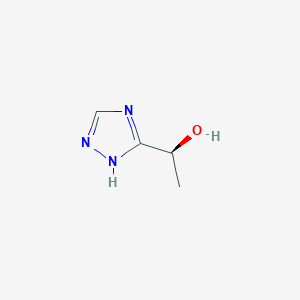
![2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13574907.png)
![(3aS,6aS)-Hexahydro-2H-furo[3,2-b]pyrrole](/img/structure/B13574909.png)
